molecular formula C11H10N2O2 B1612382 (1-phenyl-1H-pyrazol-4-yl)acetic acid CAS No. 35715-77-6

(1-phenyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1612382
CAS No.: 35715-77-6
M. Wt: 202.21 g/mol
InChI Key: DIVVPUUKTDJSFN-UHFFFAOYSA-N
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Description

(1-phenyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by a pyrazole ring substituted with a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1-phenyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or water, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-phenyl-1H-pyrazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-1H-pyrazol-5-yl)acetic acid
  • 1-phenyl-1H-pyrazol-3-yl)acetic acid
  • 1-phenyl-1H-pyrazol-4-yl)propionic acid

Uniqueness

(1-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVVPUUKTDJSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585447
Record name (1-Phenyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35715-77-6
Record name (1-Phenyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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